molecular formula C13H15N5O4 B2752246 Methyl 2-(2,4,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate CAS No. 878421-27-3

Methyl 2-(2,4,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate

Cat. No. B2752246
CAS RN: 878421-27-3
M. Wt: 305.294
InChI Key: CDHLGNSSBDVZQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole-containing compounds, such as “Methyl 2-(2,4,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate”, is an important area of research due to their broad range of chemical and biological properties . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

The molecular structure of “this compound” is unique and complex. It contains total 39 bond(s); 24 non-H bond(s), 12 multiple bond(s), 2 rotatable bond(s), 3 double bond(s), 9 aromatic bond(s), 2 five-membered ring(s), 1 six-membered ring(s), 1 eight-membered ring(s), 1 nine-membered ring(s), 1 twelve-membered ring(s) .

Scientific Research Applications

Ultrasound-Mediated Synthesis

Ultrasound mediation has been utilized for the one-pot multi-component synthesis of amidoalkyl naphthols, employing magnetic nanoparticles modified by ionic liquids. This method highlights the efficiency of using ultrasound irradiation in facilitating chemical reactions, offering benefits like lower catalyst usage, easier work-up procedures, and high yields in shorter reaction times (Safari & Zarnegar, 2014).

Catalysis in Transesterification/Acylation Reactions

N-heterocyclic carbenes, particularly imidazol-2-ylidenes, have shown effectiveness as catalysts in transesterification reactions between esters and alcohols. These carbenes facilitate the acylation of alcohols with vinyl acetate under mild conditions, highlighting their potential as versatile nucleophilic catalysts in organic synthesis (Grasa, Kissling, & Nolan, 2002).

Antimicrobial Activities

The synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones has been reported, with compounds showing antimicrobial activities against various bacterial strains. This study underscores the potential of such compounds in the development of new antimicrobial agents (Sharma, Sharma, & Rane, 2004).

Corrosion Inhibition

Research on 1-(2-ethylamino)-2-methylimidazoline and its derivatives has evaluated their effectiveness as corrosion inhibitors in acid media. The study provides insights into the electrochemical behavior of these compounds and their potential applications in protecting metals against corrosion (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Synthesis of Imidazo[1,2-a]pyridines

Aqueous syntheses of methylimidazo[1,2-a]pyridines have been explored without the need for deliberate catalyst addition, offering a simpler and potentially greener alternative for the synthesis of these compounds. The method's efficiency in producing imidazo[1,2-a]pyridines underlines its value in organic synthesis (Mohan, Rao, & Adimurthy, 2013).

Future Directions

“Methyl 2-(2,4,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate” has immense potential in scientific research. Its unique molecular structure allows for diverse applications, ranging from drug discovery to material science. The development of new drugs that overcome the AMR problems is necessary , and this compound could play a significant role in this regard.

properties

IUPAC Name

methyl 2-(2,4,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O4/c1-7-5-18-9-10(15(2)13(21)16(3)11(9)20)14-12(18)17(7)6-8(19)22-4/h5H,6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHLGNSSBDVZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC(=O)OC)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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